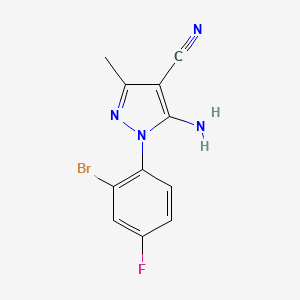
(5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
Overview
Description
The compound “(5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone” is a complex organic molecule that contains a bromothiophene and a difluoropyrrolidine group. Bromothiophenes are aromatic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) that is substituted with a bromine atom . Difluoropyrrolidines are cyclic amines with two fluorine substitutions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromothiophene and difluoropyrrolidine groups. The bromine atom on the thiophene ring would be a significant site of reactivity, and the difluoropyrrolidine ring would impart unique steric and electronic properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the bromothiophene and difluoropyrrolidine groups. The bromine atom on the thiophene ring could potentially undergo substitution reactions, and the difluoropyrrolidine ring might participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to the parent thiophene compound .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of compounds similar to (5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone and their evaluation for antimicrobial activities. For instance, a study by Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and found certain compounds showing good antimicrobial activity against bacterial and fungal strains (Mallesha & Mohana, 2014).
Molecular Structure and Docking Studies
Investigations into the molecular structure, quantum chemical properties, and molecular docking of related compounds have been conducted. Sivakumar et al. (2021) conducted a study on a compound with a similar structure, focusing on molecular docking and antimicrobial activity, indicating potential in antibacterial and antifungal effects (Sivakumar et al., 2021).
Synthesis Methods and Characterization
The synthesis of analogous compounds and their characterization has been an area of focus. A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing the methods of synthesis and biological evaluation for antiinflammatory and antibacterial activities (Ravula et al., 2016).
Computational Analysis and Molecular Docking
Computational analysis and molecular docking studies provide insights into the molecular interactions and potential biological activities of these compounds. Lakshminarayana et al. (2018) conducted a study involving molecular docking with anti-cancer targets, hinting at potential applications in cancer research (Lakshminarayana et al., 2018).
Future Directions
The study of bromothiophenes and difluoropyrrolidines is an active area of research in organic chemistry, and new synthetic methods and applications for these compounds are continually being developed . The compound “(5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone” could potentially be of interest in this context.
properties
IUPAC Name |
(5-bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NOS/c10-7-3-6(4-15-7)8(14)13-2-1-9(11,12)5-13/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVQOFCVMCCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



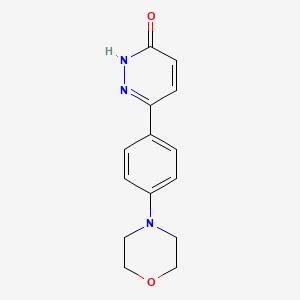
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415417.png)
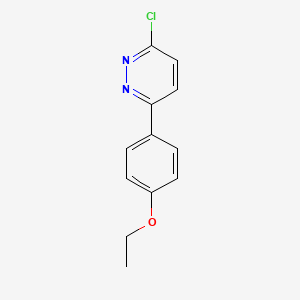
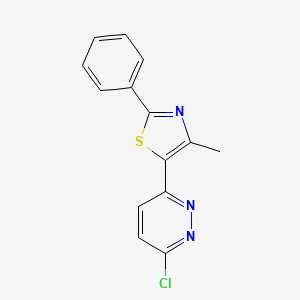

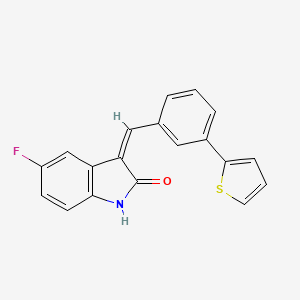

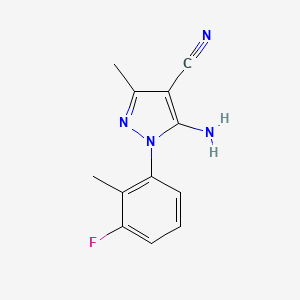
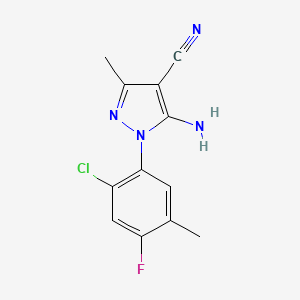


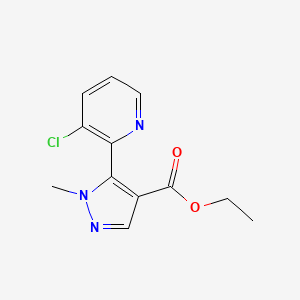
![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)
